(4E)-4-[1,3-benzodioxol-5-yl(hydroxy)methylidene]-5-(3-nitrophenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione
Description
The compound (4E)-4-[1,3-benzodioxol-5-yl(hydroxy)methylidene]-5-(3-nitrophenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione is a complex organic molecule with potential applications in various fields of scientific research. Its structure includes a benzodioxole ring, a nitrophenyl group, and a pyrrolidine-2,3-dione core, making it a unique and interesting subject for study.
Properties
IUPAC Name |
(4E)-4-[1,3-benzodioxol-5-yl(hydroxy)methylidene]-5-(3-nitrophenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O7/c28-22(16-6-7-18-19(10-16)34-13-33-18)20-21(15-4-1-5-17(9-15)27(31)32)26(24(30)23(20)29)12-14-3-2-8-25-11-14/h1-11,21,28H,12-13H2/b22-20+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHPWBEJKJZUMCL-LSDHQDQOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=C3C(N(C(=O)C3=O)CC4=CN=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C(=C\3/C(N(C(=O)C3=O)CC4=CN=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[1,3-benzodioxol-5-yl(hydroxy)methylidene]-5-(3-nitrophenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.
Introduction of the Nitrophenyl Group: This step involves nitration of a suitable aromatic precursor.
Formation of the Pyrrolidine-2,3-dione Core: This can be synthesized through a condensation reaction involving an appropriate amine and a diketone.
Final Assembly: The final step involves coupling the benzodioxole, nitrophenyl, and pyrrolidine-2,3-dione intermediates under specific conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens, sulfonyl chlorides, or alkylating agents can be employed under appropriate conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
Chemistry
The compound is studied for its unique structural properties and reactivity, making it a valuable subject in organic synthesis and reaction mechanism studies.
Biology
In biological research, the compound’s potential interactions with biomolecules are of interest, particularly in the study of enzyme inhibition and receptor binding.
Medicine
The compound may have potential therapeutic applications, such as in the development of new drugs targeting specific pathways or diseases.
Industry
In industrial applications, the compound can be used as an intermediate in the synthesis of more complex molecules or materials.
Mechanism of Action
The mechanism by which (4E)-4-[1,3-benzodioxol-5-yl(hydroxy)methylidene]-5-(3-nitrophenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione exerts its effects depends on its interactions with molecular targets. These may include binding to specific enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism can vary based on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (4E)-4-[1,3-benzodioxol-5-yl(hydroxy)methylidene]-5-(2-nitrophenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione
- (4E)-4-[1,3-benzodioxol-5-yl(hydroxy)methylidene]-5-(4-nitrophenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione
Uniqueness
The uniqueness of (4E)-4-[1,3-benzodioxol-5-yl(hydroxy)methylidene]-5-(3-nitrophenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione lies in the specific positioning of the nitrophenyl group and the overall structural configuration, which can influence its reactivity and interactions with other molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
